6-(Bromomethyl)benzo[d]thiazole
Overview
Description
6-(Bromomethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H6BrNS . It has a molecular weight of 228.11 . The compound is solid in physical form .
Molecular Structure Analysis
The thiazole ring in 6-(Bromomethyl)benzo[d]thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
6-(Bromomethyl)benzo[d]thiazole is a solid compound . It should be stored in an inert atmosphere, under -20°C .Safety and Hazards
The safety information for 6-(Bromomethyl)benzo[d]thiazole indicates that it is hazardous. The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302+H312+H332-H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
Thiazoles, including 6-(Bromomethyl)benzo[d]thiazole, are found in many potent biologically active compounds . In the future, these compounds could be further explored for their potential in various applications, such as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The development of new antimicrobial agents is particularly needed to address the global emergency of antibiotic resistance .
properties
IUPAC Name |
6-(bromomethyl)-1,3-benzothiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTJVIFWIQJUQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CBr)SC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)benzo[d]thiazole |
Synthesis routes and methods
Procedure details
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